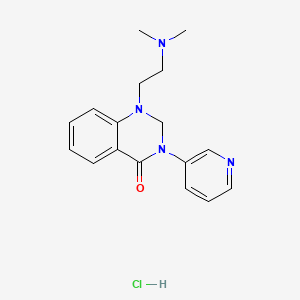

4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride

描述

The compound 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride is a quinazolinone derivative characterized by:

- A 2,3-dihydro-4(1H)-quinazolinone core, a bicyclic structure with a ketone group at position 2.

- Substituents at positions 1 (2-(dimethylamino)ethyl group) and 2 (3-pyridyl group).

- A hydrochloride salt formulation, enhancing solubility and stability .

Quinazolinones are renowned for their pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

属性

CAS 编号 |

3519-93-5 |

|---|---|

分子式 |

C17H21ClN4O |

分子量 |

332.8 g/mol |

IUPAC 名称 |

1-[2-(dimethylamino)ethyl]-3-pyridin-3-yl-2H-quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C17H20N4O.ClH/c1-19(2)10-11-20-13-21(14-6-5-9-18-12-14)17(22)15-7-3-4-8-16(15)20;/h3-9,12H,10-11,13H2,1-2H3;1H |

InChI 键 |

ZAAUWZNIKBIMOK-UHFFFAOYSA-N |

规范 SMILES |

CN(C)CCN1CN(C(=O)C2=CC=CC=C21)C3=CN=CC=C3.Cl |

产品来源 |

United States |

准备方法

General Synthetic Approach for Quinazolinones

Quinazolinone derivatives are commonly synthesized via condensation and cyclization reactions involving anthranilamide or related precursors with aldehydes or acid derivatives. The general synthetic strategy involves:

- Condensation of anthranilamide with aldehydes or acid derivatives to form intermediates.

- Cyclization under oxidative or thermal conditions to yield quinazolinone scaffolds.

- Substitution reactions to introduce specific functional groups at positions 1 and 2 of the quinazolinone ring.

This approach is adaptable to various substituents, including pyridyl groups and aminoethyl side chains, as in the target compound.

Specific Preparation of 2-Substituted Quinazolin-4(3H)-ones

A notable method involves the reaction of anthranilamide with substituted aldehydes in dimethyl sulfoxide (DMSO) under aerobic oxidative cyclization conditions at elevated temperatures (around 100 °C) for 24–48 hours. This method yields 2-substituted quinazolin-4(3H)-ones with various aryl or heteroaryl groups at position 2.

| Step | Reagents & Conditions | Product Type | Yield (%) |

|---|---|---|---|

| 1 | Anthranilamide + 3-pyridinecarboxaldehyde, DMSO, 100 °C, 24–48 h | 2-(3-pyridyl)quinazolin-4(3H)-one | ~68% |

This method allows the introduction of a 3-pyridyl group at position 2, which is relevant to the target compound.

Formation of the Hydrochloride Salt

The final step involves converting the free base of the substituted quinazolinone into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This enhances the compound’s stability and solubility.

| Step | Reagents & Conditions | Product Type | Notes |

|---|---|---|---|

| 3 | 1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)quinazolin-4(3H)-one + HCl (gas or solution) | Hydrochloride salt of target compound | Salt formation for stability |

Alternative and Supporting Methods

Cyclization Using 1-Phenyl Benzoxazin-2,4-dione Precursors

An alternative route involves the preparation of benzoxazin-2,4-dione intermediates from anthranilic acid derivatives, which upon reaction with amines or aldehydes, cyclize to quinazolinone derivatives. This method has been applied for various 1,6-disubstituted 3,4-dihydroquinazolin-2(1H)-ones with biological activities.

Oxidative Cyclization Using Mild Oxidants

Oxidative cyclization employing mild oxidants (e.g., aerobic oxygen in DMSO) avoids the use of heavy metal oxidants like potassium permanganate or chromium trioxide, which are costly and environmentally problematic. This method is advantageous for large-scale synthesis.

Summary of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation and aerobic oxidative cyclization | Anthranilamide + 3-pyridinecarboxaldehyde, DMSO, 100 °C, 24–48 h | 2-(3-pyridyl)quinazolin-4(3H)-one intermediate |

| 2 | N-1 Alkylation | 2-(dimethylamino)ethyl chloride, base, DMF, heat | 1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)quinazolin-4(3H)-one |

| 3 | Salt formation | HCl in ethanol or ether | Hydrochloride salt of target compound |

Research Data and Yields

- The aerobic oxidative cyclization of anthranilamide with substituted aldehydes typically yields quinazolinones in the range of 60–75%.

- Alkylation reactions generally proceed with good selectivity and yields above 70%, depending on reaction conditions and purity of intermediates.

- The overall synthetic route is efficient, scalable, and avoids environmentally harmful reagents.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.

Reduction: Reduction reactions may target the quinazolinone ring or the pyridine moiety.

Substitution: Substitution reactions can occur at various positions on the quinazolinone or pyridine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may lead to dihydroquinazolinone derivatives.

科学研究应用

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit potent anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Induction of apoptosis

- Inhibition of cell cycle progression

- Disruption of signaling pathways involved in tumor growth and metastasis

For instance, a study demonstrated that the compound effectively reduced the viability of human breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In vitro studies have shown activity against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. Notably, it has shown effectiveness against drug-resistant strains of bacteria, making it a candidate for further development in treating infections .

Central Nervous System Effects

The dimethylaminoethyl group in this quinazolinone derivative suggests potential neuropharmacological applications. Research has indicated that it may possess anxiolytic and antidepressant properties. Experimental models have shown that administration leads to significant improvements in anxiety-like behaviors and depressive symptoms, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine .

Case Studies

作用机制

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: Inhibits enzymes by binding to their active sites.

Receptor Modulation: Modulates receptor activity by binding to receptor sites.

Signal Transduction Pathways: Affects cellular signaling pathways, leading to therapeutic effects.

相似化合物的比较

Structural Features

A comparative analysis of substituents and core modifications is critical:

Key Observations :

- The target compound is unique in combining a 2,3-dihydro core with 3-pyridyl and dimethylaminoethyl groups, distinguishing it from non-dihydro analogs .

- The hydrochloride salt improves aqueous solubility compared to neutral forms (e.g., sulfonamide derivative in ).

- Halogenated derivatives (e.g., 6,8-dibromo in ) prioritize lipophilicity and halogen bonding, whereas the target’s 3-pyridyl group may enhance receptor interaction .

Key Observations :

- The target’s 2,3-dihydro core may require reduction steps post-cyclization, as seen in dihydroquinazolinone syntheses .

- Halogenation (e.g., bromine in ) and Knoevenagel condensation (e.g., ) are common for introducing aryl/heteroaryl groups.

Physicochemical Properties

Critical data include melting points, solubility, and spectroscopic signatures:

Key Observations :

Key Observations :

- The dimethylaminoethyl group in the target compound may confer affinity for neurological targets (e.g., serotonin or adrenergic receptors) .

- Sulfonamide and halogenated derivatives prioritize enzyme inhibition (e.g., anti-urease in ), whereas the target’s substitutions suggest broader receptor interaction.

生物活性

Overview

4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride is a member of the quinazolinone family known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antiviral, anticancer, and neuropharmacological research.

The compound is synthesized through the condensation of anthranilic acid derivatives with dimethylaminoethylamine under acidic conditions, often employing dehydrating agents like phosphorus oxychloride to facilitate cyclization. The general synthetic route can be summarized as follows:

- Starting Materials : Anthranilic acid derivatives and dimethylaminoethylamine.

- Reagents : Phosphorus oxychloride or thionyl chloride.

- Conditions : Acidic environment to promote cyclization.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth against both Gram-positive and Gram-negative strains. The mechanism often involves interference with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair .

Anticancer Activity

4(1H)-Quinazolinone derivatives have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies reveal that certain derivatives exhibit IC50 values in the low micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. Notably, one derivative showed an IC50 of 10 μM against PC3 cells, indicating potent anticancer potential .

Neuropharmacological Potential

The compound's ability to modulate neurotransmitter biosynthesis suggests it may have therapeutic applications in treating neurological disorders. Its interaction with specific receptors and enzymes can lead to neuroprotective effects .

The biological activity of 4(1H)-Quinazolinone is primarily attributed to its ability to bind to various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in neurotransmitter synthesis.

- DNA Interaction : It can interact with DNA and RNA, contributing to its antimicrobial and anticancer effects.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of 4(1H)-Quinazolinone:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Quinazoline | Parent structure without dimethylaminoethyl | Limited pharmacological properties |

| Quinazolinone | Broader class with various substituents | Diverse biological activities |

| Benzimidazole | Fused benzene-imidazole system | Similar antimicrobial effects |

Case Studies

- Antimicrobial Study : A recent study evaluated a series of quinazoline derivatives for their antimicrobial activity using agar well diffusion methods. Compounds were found to exhibit moderate to high activity against standard bacterial strains .

- Cytotoxicity Assessment : In another study focusing on anticancer properties, several quinazolinone derivatives were synthesized and tested against cancer cell lines. The results indicated that modifications at specific positions significantly enhanced cytotoxicity .

- Neuropharmacological Research : Investigations into the neuropharmacological effects of related quinazolinones have shown promising results in modulating neurotransmitter levels, suggesting potential therapeutic applications for neurological disorders .

常见问题

Q. What synthetic methodologies are effective for preparing 2,3-disubstituted 4(1H)-quinazolinone derivatives like the target compound?

The target compound can be synthesized via condensation reactions using phosphorus pentoxide (P2O5) and amine hydrochlorides under high-temperature conditions (180°C). For example, methyl 2-acylaminobenzoate derivatives react with substituted amines in the presence of P2O5 and N,N-dimethylcyclohexylamine, followed by alkaline workup and recrystallization . Alternative methods include solvent-free protocols using TiO2 nanoparticles as catalysts, which improve reaction efficiency and selectivity .

Q. How can structural characterization of this compound be performed to confirm its identity?

Key techniques include:

- NMR spectroscopy : Analyze proton environments (e.g., δ 2.65 ppm for methyl groups, δ 7.27–8.3 ppm for aromatic protons) .

- IR spectroscopy : Identify carbonyl stretches (~1680 cm<sup>-1</sup>) and amine/heterocyclic vibrations .

- Elemental analysis : Verify C, H, N ratios to confirm molecular formula .

- Melting point determination : Compare with literature values for purity assessment .

Q. What pharmacological screening models are suitable for evaluating anti-inflammatory activity?

In vitro assays (e.g., COX-2 inhibition via molecular docking) can predict binding affinity to inflammatory targets . In vivo models like carrageenan-induced rat paw edema assess acute inflammation reduction. Structure-activity relationship (SAR) studies should focus on substitutions at positions 2 and 4, as these significantly modulate anti-inflammatory potency .

Advanced Research Questions

Q. How do substitutions at the 3-pyridyl and dimethylaminoethyl groups influence biological activity?

The 3-pyridyl moiety enhances hydrogen bonding with enzyme active sites (e.g., COX-2), while the dimethylaminoethyl group improves solubility and bioavailability via protonation under physiological conditions. Comparative studies with analogs (e.g., 2-phenyl or 2-ethyl derivatives) reveal that bulkier substituents at position 2 reduce activity, highlighting the importance of steric compatibility .

Q. What strategies can resolve contradictions in reported biological data for similar quinazolinones?

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC50 values for COX-2 inhibition).

- Structural validation : Confirm compound purity via HPLC or X-ray crystallography to rule out impurities affecting results .

- Species-specific testing : Evaluate activity across multiple cell lines or animal models to account for biological variability .

Q. How can computational methods optimize the design of quinazolinone derivatives?

- Molecular docking : Predict binding modes with targets like COX-2 (e.g., hydrophobic interactions with Val523 and hydrogen bonds with Tyr355) .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with anti-inflammatory efficacy to guide synthesis .

- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic profiles and prioritize candidates with favorable bioavailability .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Catalyst optimization : Replace P2O5 with recyclable catalysts (e.g., TiO2 NPs) to reduce waste .

- Process control : Monitor reaction temperature and pH rigorously to prevent side reactions (e.g., over-alkylation) .

- Purification : Use column chromatography or recrystallization in mixed solvents (ethanol/ether) to isolate high-purity hydrochloride salts .

Methodological Considerations

Q. How to validate anti-inflammatory mechanisms beyond COX-2 inhibition?

- Cytokine profiling : Measure IL-6, TNF-α, and IL-1β levels in macrophage cultures via ELISA.

- NF-κB pathway analysis : Use luciferase reporter assays to assess transcriptional activity .

- In vivo histopathology : Examine tissue sections for neutrophil infiltration and edema resolution .

Q. What analytical techniques quantify trace impurities in the hydrochloride salt?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。